5-Methyl-2-(trifluoromethyl)benzyl bromide CAS number
5-Methyl-2-(trifluoromethyl)benzyl bromide CAS number
An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)benzyl bromide
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-2-(trifluoromethyl)benzyl bromide, a key fluorinated building block in modern organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's fundamental properties, a validated synthesis protocol, its reactivity profile, and its significant applications, particularly in medicinal chemistry. Emphasis is placed on the scientific rationale behind its use and handling, ensuring both practical utility and a deep understanding of its chemical behavior. This guide consolidates critical technical data, safety protocols, and application-based insights to facilitate its effective and safe use in the laboratory.
Compound Identification and Physicochemical Properties
5-Methyl-2-(trifluoromethyl)benzyl bromide is a substituted toluene derivative featuring a bromomethyl group ortho to a trifluoromethyl group, and a methyl group in the para position. These functional groups make it a valuable reagent for introducing the 5-methyl-2-(trifluoromethyl)benzyl moiety into target molecules.
Chemical Structure:
Caption: Chemical structure of 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Table 1: Compound Identification and Properties
| Identifier | Value | Source |
| CAS Number | 886502-86-9 | [1][2][3] |
| Synonym | 2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | [2] |
| Molecular Formula | C₉H₈BrF₃ | [2][3] |
| Molecular Weight | 253.06 g/mol | [2][3] |
| MDL Number | MFCD06660296 | [2] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥98% | [2] |
| InChI Key | DCECDRXXOHBVSH-UHFFFAOYSA-N | [2] |
Synthesis Protocol and Mechanistic Rationale
The most direct and common synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide involves the bromination of the corresponding alcohol, 5-Methyl-2-(trifluoromethyl)benzyl alcohol. This transformation is reliably achieved using phosphorus tribromide (PBr₃), a standard reagent for converting primary and secondary alcohols to alkyl bromides.
Expertise & Causality: The choice of PBr₃ is predicated on its high efficiency and the relatively mild conditions required. The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This pathway is favored for primary benzylic alcohols as it minimizes the formation of carbocationic intermediates that could lead to side reactions. Toluene is often used as a solvent due to its inertness under these conditions and its ability to dissolve the starting material.[4]
Experimental Protocol: Synthesis via Bromination of Alcohol
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Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Methyl-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add a solution of phosphorus tribromide (PBr₃, approx. 0.4 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess PBr₃. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, 5-Methyl-2-(trifluoromethyl)benzyl bromide, is obtained as a residue and can be purified further by vacuum distillation if necessary.[4]
Caption: Workflow for the synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of 5-Methyl-2-(trifluoromethyl)benzyl bromide is dominated by the benzylic bromide, which is an excellent leaving group. This makes the compound a potent electrophile in nucleophilic substitution reactions.
-
Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds.[5] The reaction can proceed via an Sₙ1 or Sₙ2 mechanism. While it is a primary halide, the formation of a resonance-stabilized benzylic carbocation can favor an Sₙ1 pathway, especially with weak nucleophiles.[6]
Caption: General Sₙ2 reactivity profile of a benzyl bromide.
Role in Drug Design and Development:
The incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[7] The -CF₃ group is highly lipophilic and a strong electron-withdrawing group, which can profoundly modulate a drug candidate's properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Binding Affinity: The -CF₃ group can alter the pKa of nearby functional groups and participate in favorable interactions (e.g., dipole-dipole, fluorine-bonding) with protein targets, enhancing binding affinity.
-
Lipophilicity & Permeability: Increased lipophilicity can improve a molecule's ability to cross cell membranes.[7]
The "magic methyl" effect is another well-documented phenomenon in drug discovery, where the addition of a methyl group can lead to significant, sometimes unexpected, improvements in potency or pharmacokinetic properties.[8] The methyl group in the 5-position of this reagent can fill a hydrophobic pocket in a target protein, enhancing binding affinity and selectivity.[8]
Therefore, 5-Methyl-2-(trifluoromethyl)benzyl bromide serves as a specialized building block to simultaneously introduce both the beneficial -CF₃ group and a strategic methyl group, allowing for the systematic exploration of structure-activity relationships (SAR) in drug development programs.[9]
Analytical Characterization
To ensure the identity and purity of synthesized 5-Methyl-2-(trifluoromethyl)benzyl bromide, a combination of standard analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the benzylic methylene protons (-CH₂Br) around 4.5-4.8 ppm, aromatic protons in the 7.2-7.6 ppm region, and the methyl group (-CH₃) singlet around 2.4 ppm.
-
¹³C NMR: Will display distinct signals for each of the nine carbon atoms.
-
¹⁹F NMR: Will show a sharp singlet for the -CF₃ group, typically in the range of -60 to -65 ppm (relative to CFCl₃).[10]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight (253.06 g/mol ) and show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in ~1:1 ratio).[11]
-
Infrared (IR) Spectroscopy: Will show characteristic C-H stretching frequencies for the aromatic and aliphatic protons, as well as strong C-F stretching bands.
Safety, Handling, and Storage
Trustworthiness & Self-Validation: Adherence to strict safety protocols is non-negotiable when handling benzyl bromide derivatives. These compounds are potent lachrymators and are corrosive. The protocols described below are standard best practices in chemical research laboratories.
Hazard Identification:
-
Classification: Causes severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1). May cause respiratory irritation.[1][12]
-
Primary Hazards: Corrosive, Lachrymator (causes tearing).[13]
Table 2: Recommended Handling and Storage Procedures
| Protocol | Specification | Rationale |
| Engineering Controls | Use exclusively within a certified chemical fume hood. | To prevent inhalation of corrosive and irritating vapors.[1] |
| Personal Protective Equipment (PPE) | - Nitrile or neoprene gloves.- Chemical safety goggles and a face shield.- Flame-retardant lab coat. | To prevent skin and eye contact with the corrosive liquid.[12] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and flame. | To minimize exposure risk and prevent accidental ignition.[14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. Store locked up. | To prevent degradation from moisture and ensure containment.[1][13] |
| Incompatible Materials | Strong bases, strong oxidizing agents, moisture. | To avoid vigorous or hazardous reactions.[12] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | To mitigate severe eye damage.[1][13] |
| First Aid (Skin) | Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. | To minimize chemical burns.[1] |
Conclusion
5-Methyl-2-(trifluoromethyl)benzyl bromide is a highly valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceutical agents. Its structure is strategically designed to leverage the well-established benefits of both trifluoromethyl and methyl groups in modulating the biological activity and pharmacokinetic profiles of molecules. This guide has provided a detailed framework for its synthesis, safe handling, and application, grounded in established chemical principles and safety standards. As the demand for more effective and safer drugs continues to grow, the importance of such precisely functionalized building blocks in the synthetic chemist's toolbox will only increase.
References
-
National Institutes of Health (NIH). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.[Link]
-
ACS Publications. Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents.[Link]
- Google Patents.CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]
-
ResearchGate. Scale-up reactions and synthetic applications.[Link]
-
The Royal Society of Chemistry. Supplementary Information - Highly regioselective and sustainable solar click reaction.[Link]
-
ACS Publications. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.[Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.[Link]
-
National Institutes of Health (NIH). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][5][15]benzothiazinium Chloride as Anticancer Agent.[Link]
-
American Chemical Society. Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents.[Link]
-
YouTube. [Chemistry] Benzyl bromide (CHCHBr) reacts rapidly with CHOH to afford benzyl methyl ether (CHC.[Link]
-
The Royal Society of Chemistry. Supporting Information - Copper-catalyzed trifluoromethylation of aryl boronic acids.[Link]
-
Wikipedia. Phenol.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5-Methyl-2-(trifluoromethyl)benzyl bromide | 886502-86-9 [sigmaaldrich.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. chemimpex.com [chemimpex.com]





